![molecular formula C28H26NO8- B12283033 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester: is a synthetic derivative of D-Aspartic acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethoxyphenylmethyl ester group. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester typically involves the protection of the amino group of D-Aspartic acid with the Fmoc group. This is followed by esterification of the carboxyl group with the dimethoxyphenylmethyl group. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is also common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be removed under basic conditions using piperidine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Acidic conditions (e.g., HCl in methanol) or basic conditions (e.g., NaOH in water).
Coupling Reactions: DCC and DMAP in dichloromethane (DCM).
Major Products:
Fmoc Removal: D-Aspartic acid derivative without the Fmoc group.
Ester Hydrolysis: D-Aspartic acid derivative with a free carboxyl group.
科学的研究の応用
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Employed in the synthesis of complex organic molecules due to its stability and reactivity .
Biology:
- Studied for its potential role in neurotransmission and hormone regulation.
- Used in the development of peptide-based drugs and biomolecules .
Medicine:
- Investigated for its potential therapeutic applications in neurodegenerative diseases and hormonal disorders.
- Used in the synthesis of peptide-based pharmaceuticals .
Industry:
- Utilized in the production of synthetic peptides for research and therapeutic purposes.
- Employed in the development of novel materials and chemical compounds .
作用機序
The mechanism of action of D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively hydrolyzed to yield the free carboxylic acid, allowing for further functionalization.
類似化合物との比較
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid: Similar in structure but lacks the dimethoxyphenylmethyl ester group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a methoxy group instead of the dimethoxyphenylmethyl ester group.
Fmoc-L-aspartic acid: A commonly used protected amino acid in peptide synthesis.
Uniqueness:
- The presence of the dimethoxyphenylmethyl ester group provides additional stability and reactivity, making it suitable for specific synthetic applications.
- The combination of the Fmoc protecting group and the ester group allows for selective deprotection and functionalization, enhancing its utility in complex organic synthesis.
特性
分子式 |
C28H26NO8- |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/p-1/t24-/m1/s1 |
InChIキー |
ODIFVCRSTRBDDR-XMMPIXPASA-M |
異性体SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
正規SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


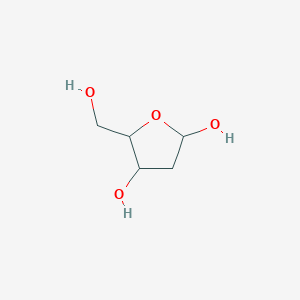

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)

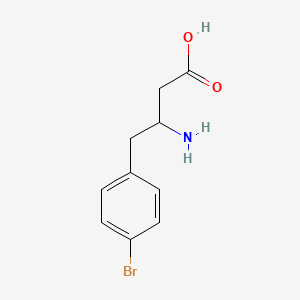
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
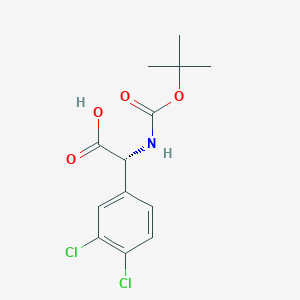
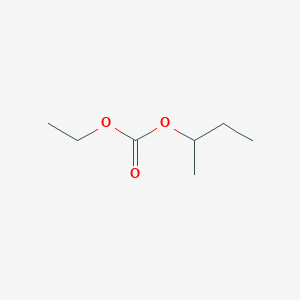
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
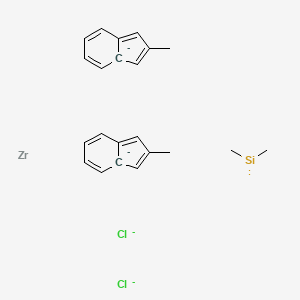
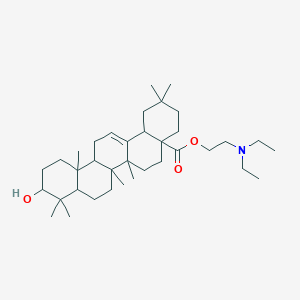
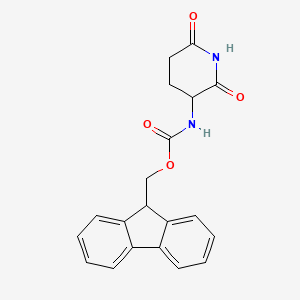

![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
